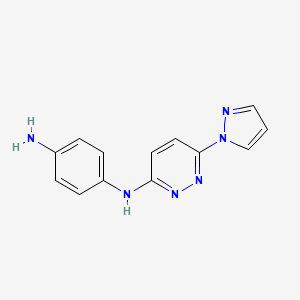

N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine

Description

N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine is a benzene-1,4-diamine derivative featuring a pyridazine core substituted with a pyrazole moiety at the 6-position. Benzene-1,4-diamine derivatives are widely explored for their pharmacological properties, with substituents on the aromatic ring and adjacent heterocycles significantly influencing bioactivity, solubility, and metabolic stability . The pyridazine-pyrazole hybrid in this compound may confer unique electronic and steric properties, differentiating it from analogs with pyridine, imidazole, or benzoxazole substituents .

Properties

IUPAC Name |

4-N-(6-pyrazol-1-ylpyridazin-3-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c14-10-2-4-11(5-3-10)16-12-6-7-13(18-17-12)19-9-1-8-15-19/h1-9H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRNUQSFLAYMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene-1,4-diamine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Agriculture: Derivatives of this compound have been studied for their plant growth-stimulating properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine with structurally related benzene-1,4-diamine derivatives, focusing on synthesis, substituent effects, and biological activities.

Table 1: Structural and Functional Comparison of Benzene-1,4-Diamine Derivatives

Substituent Effects on Bioactivity

- Benzoxazole Derivatives : Substitution with benzoxazole (e.g., 3a–g in ) enhances anti-inflammatory activity by modulating cytokine mRNA expression. The planar benzoxazole ring may facilitate interactions with hydrophobic pockets in inflammatory targets .

- Imidazole-Bipyridine Hybrids : The imidazole-bipyridine system () exhibits fluorescence and structural rigidity, making it suitable for optical applications or metal coordination. The SNAr synthesis route ensures regioselectivity and scalability .

- Pyrazole’s hydrogen-bonding capability may improve target affinity compared to bulkier substituents like phthalazine .

Pharmacokinetic and Physicochemical Properties

- Solubility : Pyridazine’s polarity may improve aqueous solubility compared to phthalazine or benzimidazole derivatives, though pyrazole’s hydrophobicity could counterbalance this .

- Metabolic Stability : Imidazole and pyridine rings () are prone to CYP450-mediated oxidation, whereas pyridazine’s metabolic pathway remains underexplored .

Biological Activity

N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H12N6

- Molecular Weight : 252.28 g/mol

- CAS Number : 1706447-48-4

The structure consists of a benzene ring substituted with a pyridazine and pyrazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antiviral Properties : Research indicates that compounds with similar structures have shown antiviral efficacy against various viruses, including HIV and herpes simplex virus (HSV) .

- Antiparasitic Activity : Derivatives of pyrazole compounds have been identified as promising antiparasitic agents. Studies have demonstrated potent in vitro and in vivo activity against Leishmania species .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or parasite survival.

- Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate immune responses.

Antiviral Activity

A study assessed a series of pyrazole derivatives for their antiviral activity against the tobacco mosaic virus (TMV). The findings indicated that certain derivatives exhibited significant inhibition of viral replication, highlighting the potential for this compound to act similarly .

Antiparasitic Efficacy

In a case study involving aminopyrazole derivatives, researchers found that these compounds displayed potent antileishmanial activity. The study reported IC50 values indicating effective inhibition of parasite growth at low concentrations .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Structure | Exhibits antiangiogenic activity |

| 4-Amino-N-(pyridinyl)benzene sulfonamide | Structure | Known for antibacterial properties |

| 5-Hydroxy-N-(pyridinyl)pyrazole derivatives | Structure | Potential PHD inhibitors |

This table illustrates that while there are similarities among these compounds, the specific arrangement of functional groups in this compound may confer distinct pharmacological properties.

Q & A

Q. What are the common synthetic routes for preparing N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine and its derivatives?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For pyridazine derivatives, a reported procedure starts with chloropyridazine intermediates reacting with substituted amines under reflux conditions. For example, in pyridazin-3-yl derivatives, 6-chloro or 6-methoxy precursors (e.g., compound 12 and 13 in ) are reacted with aromatic amines (e.g., 4-nitrophenylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C. Hydrogenation (e.g., using Pd/C and H₂) or deprotection steps may follow to reduce nitro groups to amines (as in ). For pyrazole substitution, a Suzuki-Miyaura coupling or direct alkylation with 1H-pyrazole could be adapted from similar protocols .

Q. How can spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for pyridazine and benzene rings) and amine protons (δ ~5–6 ppm, broad). For example, in , benzimidazole derivatives show distinct aromatic splitting patterns.

- FTIR : Confirm NH₂ stretches (~3380 cm⁻¹) and aromatic C=C vibrations (~1639 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., reports molecular weights for related derivatives).

Cross-referencing with synthetic intermediates (e.g., ’s intermediates 12–14) ensures structural consistency .

Q. What are the key considerations in designing a crystallization protocol for this compound?

Answer:

- Solvent Selection : Use mixed solvents (e.g., EtOH/H₂O) to enhance solubility gradients.

- Temperature Control : Slow cooling from 60°C to room temperature promotes crystal nucleation.

- Crystal Packing : Planar aromatic systems (e.g., pyridazine and benzene) often form layered structures via π-π stacking, as seen in and . Hydrogen bonding with amine groups may require polar solvents to stabilize intermolecular interactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in such derivatives?

Answer:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Enraf-Nonius CAD-4) to measure reflections (e.g., 3831 independent reflections in ).

- Refinement : Employ SHELXL for small-molecule refinement (R < 0.08) with constraints for H-atom placement (riding model) and anisotropic displacement parameters for heavy atoms ().

- Validation : Analyze residual density maps (Δρ < ±0.3 eÅ⁻³) to confirm absence of disorder. Software like WinGX () and ORTEP-III () visualize thermal ellipsoids and intermolecular interactions (e.g., CH⋯F bonds in ) .

Q. What strategies address conflicting biological activity data across substituted benzene-1,4-diamine derivatives?

Answer:

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing pyrazolyl vs. methoxy groups in vs. 14).

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HepG2) and dosages. highlights bioavailability improvements via nanoparticle encapsulation.

- Statistical Reproducibility : Use ANOVA or t-tests to validate activity trends across replicates. Contradictions may arise from solubility differences or metabolic stability, as noted in ’s discussion of polymeric nanoparticles .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, docked benzimidazole derivatives into Mycobacterium tuberculosis targets.

- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy.

- QM/MM Calculations : Study electronic effects of substituents (e.g., pyrazolyl’s dipole moment) on binding energy. ’s analysis of π-system interactions informs such studies .

Q. Methodological Notes

- Data Contradictions : Cross-validate crystallographic () and spectroscopic data () to resolve structural discrepancies.

- Yield Optimization : Catalytic systems (e.g., Pd/C in ) improve efficiency. Monitor reaction progress via TLC or HPLC.

- Ethical Compliance : Adhere to REACH guidelines () for handling hazardous intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.